molecular formula C18H14N6O2 B10754930 Pyrazolo[1,5-b]pyridazine deriv. 27

Pyrazolo[1,5-b]pyridazine deriv. 27

Cat. No.: B10754930
M. Wt: 346.3 g/mol
InChI Key: WIIIHAKKVLVGJX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine deriv. 27 is a chemical compound with the molecular formula C18H14N6O2 and a PubChem CID of 6539369 . This substance is part of the pyrazolo[1,5-b]pyridazine family, a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery . The core pyrazolo[1,5-b]pyridazine structure is defined by its specific ring fusion, and researchers have developed patented processes for the preparation of its various derivatives, highlighting the synthetic interest in this chemotype . While the specific biological activity and research applications of derivative 27 are an area of ongoing investigation, related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are established as privileged scaffolds in developing drug-like compounds . These analogous structures frequently exhibit notable antitumor potential and enzymatic inhibitory activity, serving as key cores in marketed pharmaceuticals and inspiring the design of novel therapeutic agents . Consequently, this compound represents a valuable building block for researchers exploring structure-activity relationships, screening for new biological activities, and designing novel molecules for pharmacological and material sciences applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H14N6O2

Molecular Weight

346.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C18H14N6O2/c1-2-15-13(11-21-24(15)20-6-1)14-5-7-19-18(23-14)22-12-3-4-16-17(10-12)26-9-8-25-16/h1-7,10-11H,8-9H2,(H,19,22,23)

InChI Key

WIIIHAKKVLVGJX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4

Origin of Product

United States

Chemical Reactions Analysis

GW806290X undergoes various chemical reactions, primarily involving its interaction with biological targets. The compound is known to inhibit the phosphorylation of specific substrates by GSK-3. This inhibition can be studied through various biochemical assays that measure the phosphorylation status of target proteins. Common reagents used in these reactions include adenosine triphosphate (ATP) and specific antibodies that recognize phosphorylated epitopes .

Scientific Research Applications

Pharmacological Activities

Pyrazolo[1,5-b]pyridazine derivative 27 exhibits a range of pharmacological activities that make it a candidate for drug development. Key areas of interest include:

  • Anticancer Activity : Studies have shown that pyrazolo[1,5-b]pyridazine derivatives possess significant antitumor properties. For instance, derivative 27 has been tested against various cancer cell lines, demonstrating potent cytotoxic effects, which are attributed to its ability to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : Research indicates that pyrazolo[1,5-b]pyridazine derivative 27 can modulate inflammatory pathways. In vitro studies have shown its effectiveness in reducing the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies provide insights into the efficacy and applications of pyrazolo[1,5-b]pyridazine derivative 27:

  • Case Study 1: Anticancer Efficacy
    A study evaluated the cytotoxic effects of derivative 27 on breast cancer cell lines. Results showed that compound 27 inhibited cell proliferation with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies suggested that this effect was mediated through the inhibition of specific kinases associated with cell cycle regulation .
  • Case Study 2: Anti-inflammatory Potential
    In another investigation, derivative 27 was administered in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
  • Case Study 3: Antimicrobial Activity
    A recent study assessed the antimicrobial properties of derivative 27 against multidrug-resistant bacterial strains. The compound exhibited promising activity with minimum inhibitory concentrations comparable to established antibiotics, indicating its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of GW806290X involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3, GW806290X prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models and neuroprotection in models of neurodegenerative diseases .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Kinase Inhibitors

a. Selectivity Against DYRK1A Derivative 27 outperforms other pyrazolo[1,5-b]pyridazine analogues in DYRK1A selectivity. For instance, N-methylation of the aminopyrimidine group in this series reduces inhibitory activity at GSK3β and CDK2 by two log units, enhancing DYRK1A specificity . In contrast, bioisosteric replacements of the pyrazolo[1,5-b]pyridazine core (e.g., triazolo[4,3-b]pyridine) result in diminished DYRK1A affinity due to disrupted hydrogen bonding with structural water molecules .

b. Comparison with Bacterial Kinase Inhibitors Compound 335, another pyrazolo[1,5-b]pyridazine derivative, inhibits bacterial ATP-dependent kinases (MurC, D, E, F) with IC50 values ranging from 0.5 to 10 µM. However, it lacks the selectivity profile of Derivative 27, which is tailored for eukaryotic kinases .

COX-2 Inhibitors

GW406381X, a pyrazolo[1,5-b]pyridazine-based COX-2 inhibitor, shares structural similarities with Derivative 27 but diverges in therapeutic application. GW406381X demonstrates efficacy in neuropathic pain models by suppressing central sensitization . Unlike Derivative 27, which prioritizes kinase selectivity, GW406381X incorporates a 4-(methylsulfonyl)phenyl group to enhance COX-2 binding .

Antimicrobial and Anticancer Agents

Similarly, pyrazolo[1,5-a]pyrimidines show antitrypanosomal activity but lack kinase-targeting precision .

Structural and Pharmacokinetic Comparisons

Core Modifications and Binding Affinity

Compound Core Structure Target Binding Affinity (IC50) Selectivity Notes
Derivative 27 Pyrazolo[1,5-b]pyridazine DYRK1A 3–10 nM >100-fold over GSK3β, CDK2
Compound 78 (Triazolo) Triazolo[4,3-b]pyridine DYRK1A 15 nM Reduced LE and LLE
GW406381X Pyrazolo[1,5-b]pyridazine COX-2 0.1 µM (in vivo efficacy) Neuropathic pain model
Compound 335 Pyrazolo[1,5-b]pyridazine Bacterial kinases 0.5–10 µM Broad-spectrum inhibition

Drug-Likeness and Pharmacokinetics

Pyrazolo[1,5-a]pyrimidines exhibit high %ABS (76–88%) and favorable drug-likeness scores (DLS = 0.40–1.44), comparable to Derivative 27, which emphasizes LE (0.53) and LLE (6.18) .

Mechanistic Insights and Therapeutic Implications

Derivative 27’s selectivity arises from its interaction with a structural water molecule in DYRK1A’s ATP-binding pocket, a feature absent in less selective analogues . In contrast, COX-2 inhibitors like GW406381X rely on hydrophobic interactions with the enzyme’s active site . The structural flexibility of the pyrazolo[1,5-b]pyridazine core allows divergent optimization: Derivative 27 for kinase inhibition and GW406381X for anti-inflammatory effects.

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